Z-亮氨酸-亮氨酸-谷氨酸-AMC

描述

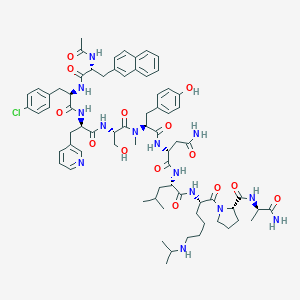

Z-Leu-Leu-Glu-AMC is a fluorogenic substrate for the caspase-like activity of the proteasome . The activity may be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole . It is used for the peptidylglutamyl peptide hydrolyzing (PGPH) activity or the caspase-like activity of the 20S and 26S proteasomes .

Synthesis Analysis

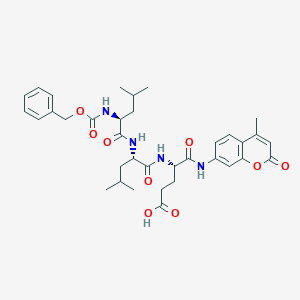

Z-Leu-Leu-Glu-AMC is synthesized and used as a fluorogenic substrate for the peptidylglutamyl peptide hydrolyzing (PGPH) activity or the caspase-like activity of the 20S and 26S proteasomes . The released AMC can be detected by a fluorimeter or plate reader at excitation/emission wavelengths of 380 nm/460 nm, respectively .Molecular Structure Analysis

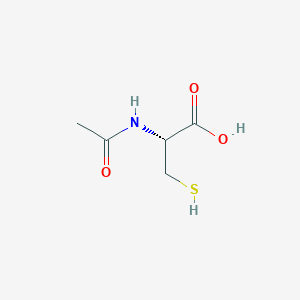

The molecular formula of Z-Leu-Leu-Glu-AMC is C35H44N4O9 . Its molecular weight is 664.75 Da . The structure of Z-LLE-AMC is 644.8 Da, Ex=345nM, Em=445nM, Cas# 348086-66-8 .Chemical Reactions Analysis

Z-Leu-Leu-Glu-AMC is a fluorogenic substrate that gets hydrolyzed by the β1 subunit of the 20S proteasome . The caspase-like activity can be measured using a working concentration of 20-50μM substrate .Physical And Chemical Properties Analysis

Z-Leu-Leu-Glu-AMC is an off-white powder . It is soluble in dimethylformamide .科学研究应用

蛋白酶体活性测量

“Z-亮氨酸-亮氨酸-谷氨酸-AMC” 是一个极好的荧光底物,用于测量 20S 蛋白酶体的肽酰谷氨酰肽水解酶 (PGPH) 活性 . 20S 蛋白酶体是一个多催化蛋白酶复合物,在细胞蛋白质降解中起着至关重要的作用 .

类似 caspase 的活性量化

该化合物是 26S 蛋白酶体或 20S 蛋白水解核心类似 caspase 的谷氨酸后肽水解酶的荧光底物 . 类似 caspase 的活性可以通过荧光检测游离 AMC (也称为 7-氨基-4-甲基香豆素) 来量化,AMC 在 340-360 nm 激发,在 440-460 nm 发射 .

荧光染料应用

“this compound” 充当荧光染料 . 荧光染料是用于染色生物标本的荧光染料 .

细胞生物学研究

作用机制

- Its primary target is the 20S proteasome , specifically the peptidylglutamyl peptide hydrolyzing (PGPH) or caspase-like activity within the proteasome .

- The fluorescence emitted by AMC can be quantified, allowing researchers to measure the proteasome’s activity .

- Downstream effects include maintaining protein quality control, regulating cell signaling, and influencing cell fate .

- Solubility data indicate that it dissolves well in DMSO (100 mg/mL) but may precipitate at higher concentrations .

- Proper storage conditions involve sealed storage away from moisture, with long-term storage at -80°C or -20°C .

- AMC fluorescence serves as a readout for proteasome activity, allowing researchers to assess its function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

未来方向

Z-Leu-Leu-Glu-AMC is a valuable tool in the study of proteasome activity. It has been used in various research studies, including those investigating the role of the proteasome in muscle wasting of experimental arthritis , the analysis of proteasomal complexes in mouse brain regions , and the effects of short-term exposure to an obesogenic diet on proteasome-mediated protein degradation in the hypothalamus of female rats . Future research may continue to utilize this substrate to further our understanding of proteasome function and its role in various biological processes.

生化分析

Biochemical Properties

Z-Leu-Leu-Glu-AMC interacts with the 20S and 26S proteasomes, which are protein complexes that degrade unneeded or damaged proteins by proteolysis . The interaction between Z-Leu-Leu-Glu-AMC and these proteasomes is characterized by the hydrolysis of the compound, which can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The hydrolysis of Z-Leu-Leu-Glu-AMC by proteasomes influences cellular function by regulating protein degradation . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Leu-Leu-Glu-AMC exerts its effects at the molecular level through its interactions with proteasomes . The compound serves as a substrate for the proteasomes’ enzymatic activity, leading to its hydrolysis . This process can influence the activity of the proteasomes and thus regulate protein degradation within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Leu-Leu-Glu-AMC can change over time. For instance, the activity of the proteasomes can be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole

Metabolic Pathways

Z-Leu-Leu-Glu-AMC is involved in the metabolic pathway of protein degradation, where it interacts with the 20S and 26S proteasomes . The hydrolysis of Z-Leu-Leu-Glu-AMC can influence metabolic flux and metabolite levels within this pathway .

Transport and Distribution

The transport and distribution of Z-Leu-Leu-Glu-AMC within cells and tissues are likely influenced by its interactions with proteasomes

属性

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

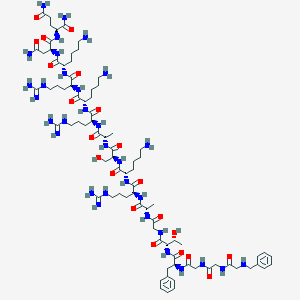

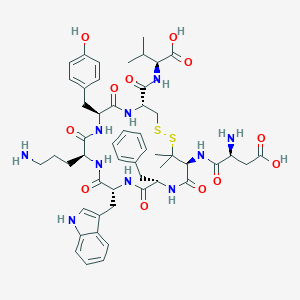

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

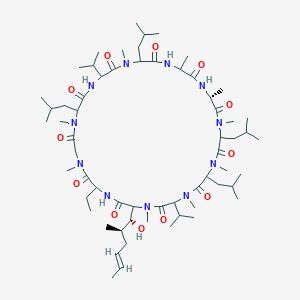

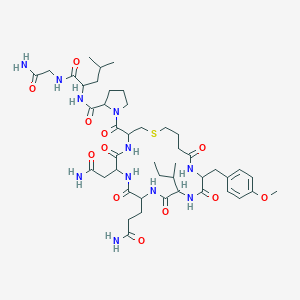

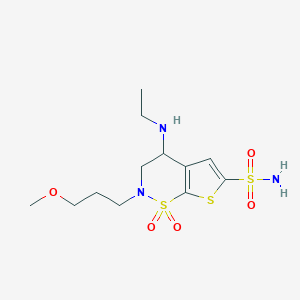

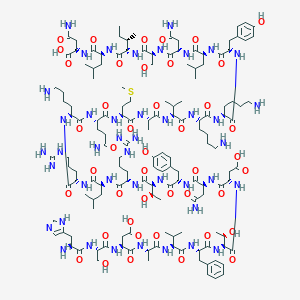

Feasible Synthetic Routes

Q & A

Q1: What is the significance of measuring PGPH activity in the context of proteasome research?

A1: The proteasome is a critical cellular complex responsible for degrading a wide range of proteins involved in various cellular processes. It possesses three main enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH). Measuring the activity of each of these enzymatic activities, including PGPH, provides valuable insights into the overall functionality of the proteasome. This is particularly important when studying the effects of potential drug candidates, like proteasome inhibitors, as they can have varying effects on each of these activities. []

Q2: How is Z-Leu-Leu-Glu-AMC used to measure PGPH activity?

A2: Z-Leu-Leu-Glu-AMC acts as a substrate for the PGPH activity of the proteasome. The "AMC" portion of the molecule is a fluorophore that is quenched when attached to the peptide. Upon cleavage by the PGPH activity of the proteasome, the AMC is released, resulting in an increase in fluorescence. This fluorescence increase is directly proportional to the PGPH activity, allowing for its quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)